Yuccoside H

Description

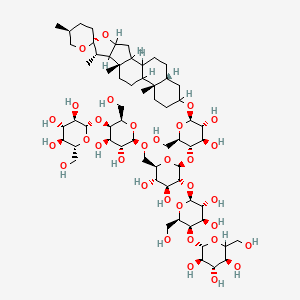

Yuccoside H is a steroidal saponin belonging to the Yuccoside family, which is primarily isolated from Yucca species (Agavaceae family). These saponins are characterized by a spirostanol or furostanol aglycone core linked to oligosaccharide chains, which dictate their bioactivity and solubility . This compound is hypothesized to share this backbone, with variations in sugar moieties influencing its pharmacological properties.

Properties

CAS No. |

96638-43-6 |

|---|---|

Molecular Formula |

C63H104O33 |

Molecular Weight |

1389.5 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-6-[[(2R,3S,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(5'S,6R,7S,9S,13S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C63H104O33/c1-22-7-12-63(84-20-22)23(2)36-29(96-63)14-28-26-6-5-24-13-25(8-10-61(24,3)27(26)9-11-62(28,36)4)85-56-49(81)44(76)53(34(19-68)89-56)94-60-54(95-59-50(82)45(77)52(33(18-67)90-59)93-58-47(79)41(73)38(70)31(16-65)87-58)42(74)39(71)35(91-60)21-83-55-48(80)43(75)51(32(17-66)88-55)92-57-46(78)40(72)37(69)30(15-64)86-57/h22-60,64-82H,5-21H2,1-4H3/t22-,23-,24+,25?,26?,27?,28?,29?,30+,31?,32+,33+,34+,35+,36?,37+,38+,39+,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63+/m0/s1 |

InChI Key |

VSYMAEVZKCKIES-PFXOOTJMSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC[C@H]6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]2[C@@H]([C@H]([C@@H](C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Yuccoside H typically involves the extraction of saponins from the Yucca plant. The process begins with the collection of plant material, which is then dried and ground into a fine powder. The powdered material is subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. Additionally, the implementation of automated chromatographic systems ensures consistent production quality.

Chemical Reactions Analysis

Reaction Mechanism Analysis

Chemical reactions involving compounds like Yuccoside H typically involve understanding transition states , which are critical for determining reaction pathways and products . For example, chirped-pulse millimeter-wave spectroscopy has been used to characterize transition states by analyzing vibrational energies of product molecules . While no data exists for this compound, this technique could potentially reveal competing reaction pathways if applied.

Key Considerations for Mechanistic Studies :

-

Transition State Characterization : Determine if this compound undergoes unimolecular or bimolecular reactions, and identify intermediates formed during decomposition.

-

Rate-Determining Steps : Analyze whether electron-donating/withdrawing groups influence reaction rates, as seen in Staudinger ligation studies .

-

Bioorthogonality : If this compound interacts with biological systems, ensure reactions do not interfere with endogenous processes, akin to bioorthogonal chemistry principles .

Reaction Optimization Strategies

Design of Experiments (DoE) methods, as demonstrated in pharmaceutical synthesis , could be applied to optimize this compound reactions. For instance:

-

Factor Screening : Identify critical variables (e.g., temperature, catalyst concentration) using factorial designs.

-

Kinetic Analysis : Determine if reactions follow first-order, second-order, or complex kinetics, as observed in alkylation studies .

-

Yield Improvement : Systematically vary reaction conditions to maximize product selectivity, similar to glyoxylic acid optimization .

Hypothetical Optimization Table (Based on general methodologies):

| Factor | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 25–100°C | Higher temperatures may accelerate decomposition |

| Solvent | Polar vs. non-polar | Solvent polarity could stabilize intermediates |

| Catalyst | Acid/base vs. metal | Metal catalysts may enable alternative pathways |

Experimental Techniques for Reaction Monitoring

Advanced spectroscopic methods, such as those used in transition state characterization , could be adapted for this compound:

-

Chirped-Pulse Millimeter-Wave Spectroscopy : Measures vibrational energy levels to infer transition state geometries .

-

Kinetic Isotope Effect Studies : Determine if isotopic substitution alters reaction rates, as in Staudinger ligation .

-

In Situ Reactor Monitoring : Use techniques like UV-Vis spectroscopy to track reaction progress and identify intermediates.

Scientific Research Applications

Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.

Biology: Investigated for its role in cell signaling and membrane stabilization.

Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and nutraceuticals.

Mechanism of Action

Yuccoside H exerts its effects primarily through its interaction with cell membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, this compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features

The Yuccoside family exhibits structural diversity in their aglycone configurations and glycosylation patterns. Key analogues include:

Key Observations :

- Aglycone Type: Yuccoside C and Medicoside G are furostanol derivatives, while Yuccoside E and Schidigera-saponins are spirostanol-based. This difference impacts metabolic stability, with spirostanol saponins being more resistant to enzymatic hydrolysis .

- Sugar Moieties : Trisaccharide chains (e.g., Yuccoside E) enhance solubility and membrane interaction, whereas tetrasaccharide chains (e.g., Schidigera-saponin D1) correlate with increased cytotoxicity .

Bioactivity and Functional Roles

Cytotoxic and Antifungal Activity

- Schidigera-saponin D1 demonstrates potent cytotoxicity against SW620 colon cancer cells (IC₅₀ = 12.02 μM) and broad-spectrum antifungal activity (MIC 3.13–100 μM) .

- Yuccoside C and E lack direct cytotoxicity data but are implicated in plant stress responses. For example, Yuccoside C levels decrease in Camellia weiningensis under freezing stress, suggesting a role in membrane stabilization .

Metabolic and Environmental Adaptation

- In Camellia weiningensis, Yuccoside C and related metabolites (e.g., UDP-glucose) accumulate under cold stress, enhancing osmotic regulation and cold tolerance .

- Medicoside G shows downregulation under freezing conditions, indicating metabolic trade-offs between defense compounds and stress survival .

Analytical and Isolation Techniques

- Chromatography : Yuccoside E and C were isolated using 70% acetonitrile extraction, followed by Sephadex LH-20 column chromatography and preparative HPLC .

- Metabolomic Profiling : Cold-stress studies on Camellia species utilized LC-MS to identify Yuccoside C and its association with sugar metabolism pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.